Cas no 2098047-22-2 (N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride)

N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride
- N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride
-
- Inchi: 1S/C10H16N4.2ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;;/h6,8H,3-5,11H2,1-2H3;2*1H
- InChI Key: ZNSSMJZZKGXBNY-UHFFFAOYSA-N
- SMILES: Cl.Cl.NC1CC2=CN=C(N(C)C)N=C2CC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 195
- Topological Polar Surface Area: 55
N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-4091-10g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 10g |
$1873.0 | 2023-09-06 | |
TRC | N306266-100mg |
N-2,N-2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine Dihydrochloride |
2098047-22-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | N306266-1g |
N-2,N-2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine Dihydrochloride |
2098047-22-2 | 1g |
$ 635.00 | 2022-06-03 | ||
Life Chemicals | F2167-4091-1g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 1g |
$446.0 | 2023-09-06 | |
Life Chemicals | F2167-4091-0.25g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 0.25g |
$401.0 | 2023-09-06 | |
TRC | N306266-500mg |
N-2,N-2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine Dihydrochloride |
2098047-22-2 | 500mg |
$ 410.00 | 2022-06-03 | ||
Life Chemicals | F2167-4091-0.5g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 0.5g |
$423.0 | 2023-09-06 | |
Life Chemicals | F2167-4091-5g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 5g |
$1338.0 | 2023-09-06 | |
Life Chemicals | F2167-4091-2.5g |
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride |
2098047-22-2 | 95%+ | 2.5g |
$892.0 | 2023-09-06 |
N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride Related Literature
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
Additional information on N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride
N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine Dihydrochloride (CAS No. 2098047-22-2): An Overview
N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride (CAS No. 2098047-22-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
The chemical structure of N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride features a tetrahydroquinazoline core with two N-methyl groups and two amine functionalities. The presence of these functional groups imparts the molecule with specific chemical and biological properties that make it a promising candidate for drug development. The dihydrochloride salt form of the compound enhances its solubility and stability in aqueous environments, which is crucial for its use in pharmaceutical formulations.
Recent studies have highlighted the potential of N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride in various therapeutic areas. One notable area of research is its antitumor activity. In vitro studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.
In addition to its antitumor properties, N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune cell function.
The neuroprotective potential of N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride has also been explored in recent research. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are believed to be due to the compound's ability to enhance mitochondrial function and reduce oxidative damage.
To further understand the pharmacological profile of N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride, extensive pharmacokinetic and toxicological studies have been conducted. These studies have provided valuable insights into the absorption, distribution, metabolism, excretion (ADME) properties of the compound. The results indicate that it has favorable pharmacokinetic parameters with good oral bioavailability and a reasonable half-life. Toxicological assessments have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in preclinical models.
The development of N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride as a therapeutic agent is currently underway in several phases of clinical trials. Early-phase clinical trials have demonstrated promising safety and efficacy profiles in patients with various conditions. These trials are ongoing and will provide more comprehensive data on the clinical utility of this compound.
In conclusion, N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride (CAS No. 2098047-22-2) represents a promising candidate for drug development due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential to address unmet medical needs in various therapeutic areas.
2098047-22-2 (N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride) Related Products
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2279938-29-1(Alkyne-SS-COOH)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)




